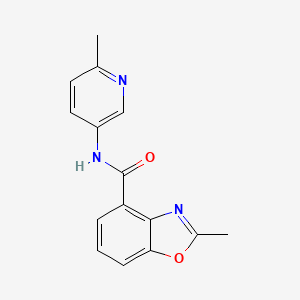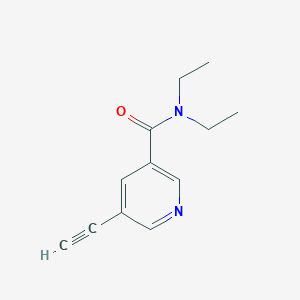![molecular formula C19H17N5O2S B7450978 N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3β has been studied extensively in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide inhibits N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ by binding to its ATP-binding site. N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ is a key regulator of various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. Inhibition of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ leads to the activation of these pathways, which in turn leads to the inhibition of cell proliferation, induction of apoptosis, and improvement of insulin sensitivity.
Biochemical and Physiological Effects
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, inhibition of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease research, inhibition of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes research, inhibition of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ has been shown to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various diseases, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, its efficacy may vary depending on the cell type and disease model used.
Future Directions
There are several future directions for the study of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide. One direction is to study its efficacy in combination with other therapies in cancer treatment. Another direction is to study its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of more selective N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ inhibitors may help to overcome the limitations of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide and improve its efficacy and specificity.
Synthesis Methods
The synthesis of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been described in the literature. The method involves the reaction of 5-bromo-2-methylpyridine-4-carbaldehyde with 5-amino-2-methylpyrazole-3-carboxylic acid, followed by the reaction with isoquinoline-5-sulfonamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been extensively studied in various diseases. One of the main applications of this compound is in cancer research. N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. In addition, N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been studied in Alzheimer's disease research. N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Furthermore, N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide has been studied in diabetes research. N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamideβ is involved in insulin signaling, and its inhibition has been shown to improve glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-6-9-21-18(10-13)24-19(11-14(2)22-24)23-27(25,26)17-5-3-4-15-12-20-8-7-16(15)17/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKSWAPSSYASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)NS(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)

![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)

![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)